![molecular formula C17H16N2OS B2909484 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide CAS No. 461396-85-0](/img/structure/B2909484.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization reactions and amide bond formation. Researchers have employed various synthetic routes to access it, often starting from commercially available precursors. Detailed synthetic protocols can be found in the literature .
Mechanism of Action
Janus kinases (JAKs) are enzymes that are involved in the signaling pathways of many cytokines and growth factors. These signaling pathways are important for the immune response, but they can also contribute to the development of autoimmune diseases. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide works by inhibiting the activity of JAKs, which can help to reduce inflammation and other symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing inflammation and other symptoms of autoimmune diseases in animal models and in human clinical trials. It has also been shown to have a good safety profile, with few side effects reported.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in animal models and in human clinical trials. However, one limitation is that it is a relatively new compound and may not be widely available for use in all labs.
Future Directions
There are many potential future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide. One area of interest is in developing new formulations of the compound that may be more effective or have fewer side effects. Another area of interest is in exploring its potential use in treating other autoimmune diseases or in combination with other drugs. Additionally, further research may be needed to better understand the long-term effects of this compound and its potential impact on the immune system.
Synthesis Methods
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide involves several steps, including the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide in the presence of a base to form the final product.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It works by inhibiting the activity of certain enzymes, called Janus kinases, that play a role in the immune response.
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-6-7-12(8-11(10)2)16(20)19-17-14(9-18)13-4-3-5-15(13)21-17/h6-8H,3-5H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCQDJJXNLMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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